[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine
Description
[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine is a heterocyclic amine featuring a pyrrolidine ring (a five-membered saturated nitrogen-containing ring) attached to a 3-thienyl-substituted ethylamine backbone. It is classified as a building block in organic synthesis, though commercial availability has been discontinued, as noted in CymitQuimica’s catalog . The 3-thienyl group’s position is critical, as substituent orientation on thiophene rings can influence reactivity and stereochemical outcomes in catalytic processes .
Properties
IUPAC Name |
2-pyrrolidin-1-yl-2-thiophen-3-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h3,6,8,10H,1-2,4-5,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCXCSVTGOSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine typically involves the reaction of pyrrolidine with a thienyl-substituted ethylamine precursor. One common method includes the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the ethylamine precursor, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the thienyl group, to form dihydrothienyl derivatives.
Substitution: The amine group in [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine can participate in substitution reactions, such as alkylation or acylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl derivatives.
Substitution: Alkylated or acylated derivatives of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine.
Scientific Research Applications
Chemistry: In chemistry, [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a ligand in the study of receptor-ligand interactions, providing insights into the mechanisms of biological processes.
Medicine: In medicinal chemistry, [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications.
Mechanism of Action
The mechanism of action of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine involves its interaction with specific molecular targets. The pyrrolidine ring and thienyl group provide sites for binding to proteins or other biological molecules, potentially modulating their activity. The ethylamine chain acts as a linker, positioning the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine
This analog replaces the pyrrolidine ring with a morpholine group (a six-membered ring containing oxygen).
2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanamine
Substituting the 3-thienyl group with pyridin-3-yl introduces aromatic nitrogen, which could enhance interactions with biological targets (e.g., enzymes or receptors). Pyridine derivatives are often explored in drug discovery due to their metabolic stability and binding properties .
2-(3-Thienyl)ethanamine
The absence of the pyrrolidine group simplifies the structure, reducing steric hindrance and basicity. While this compound lacks direct pharmacological data, related di(3-thienyl) analogs (e.g., di(3-thienyl)methanol) demonstrate concentration-dependent cytotoxicity against brain cancer cells, suggesting the 3-thienyl moiety contributes to bioactivity .
Di(3-thienyl)methanol and Di(3-thienyl)methane
Both exhibit significant growth inhibition and cytotoxicity in T98G glioblastoma cells at >20 µg/mL, with minimal effects on normal HEK cells.
Key Research Findings and Implications
- Stereochemical Influence : The 3-thienyl group’s position (vs. 2-thienyl) impacts enantioselectivity in catalytic reactions. For example, 3-thienyl derivatives exhibit lower enantioselectivity than 2-thienyl analogs in hydroboration reactions, possibly due to electronic or steric effects .
- Biological Activity: The 3-thienyl moiety is associated with cytotoxicity in cancer cells, as seen in di(3-thienyl)methanol. This suggests that [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine could be explored for antitumor applications, though direct studies are lacking .
- Structural Modifications : Replacing pyrrolidine with morpholine or pyridine alters physicochemical properties (e.g., solubility, binding affinity), which can be leveraged in drug design .
Biological Activity
The compound [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine , also known as 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Structure
The chemical structure of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine features a pyrrolidine ring attached to a thiophene moiety, which is significant for its biological activity. The molecular formula is .
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine with thiophene derivatives, employing various methods to optimize yield and purity. Recent advancements have focused on green chemistry approaches to enhance efficiency and reduce environmental impact .
Antimicrobial Properties
Recent studies have demonstrated that [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine exhibits notable antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.015 |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
The anticancer properties of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine have also been investigated. In vitro studies using A549 lung cancer cells revealed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the precise pathways involved .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine. Variations in substituents on the thiophene or pyrrolidine rings significantly influence biological activity. For instance, modifications that enhance lipophilicity have been shown to improve antimicrobial potency .
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of pyrrolidine derivatives found that [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine exhibited superior antibacterial activity compared to other derivatives tested. This was attributed to its ability to disrupt bacterial cell membranes effectively.
Case Study 2: Cancer Cell Line Testing
In another investigation, [2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine was tested against various cancer cell lines, including breast and prostate cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
